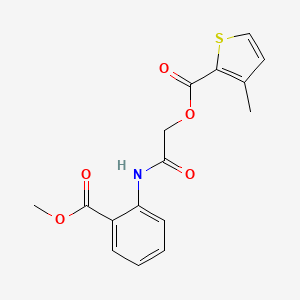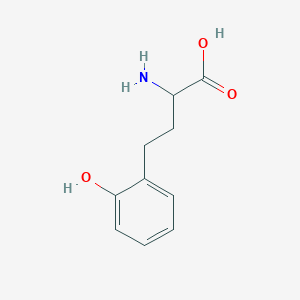
2-Amino-4-(2-hydroxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2-hydroxyphenyl)butanoic acid, also known as 2-hydroxy-dl-homophenylalanine, is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21500 . The compound is predicted to have a density of 1.281±0.06 g/cm3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (C6H5) attached to a butanoic acid backbone . The exact structure can be found in the referenced link .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.281±0.06 g/cm3 . It has a predicted boiling point of 382.2±37.0 °C and a melting point of 287-288 °C . The compound has a molecular weight of 195.21500 and a molecular formula of C10H13NO3 .作用機序
Target of Action
It is noted that the compound is an important moiety of butirosin, an aminoglycoside antibiotic . Aminoglycosides typically target the bacterial ribosome, interfering with protein synthesis.
Result of Action
As a component of butirosin, it may contribute to the antibiotic’s bactericidal effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(2-hydroxyphenyl)butanoic acid . These factors could include pH, temperature, and the presence of other compounds or enzymes.
実験室実験の利点と制限
HVA is a useful tool for laboratory experiments due to its stability, low cost, and ease of preparation. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is important to note that HVA is not very soluble in water, so it is important to use an appropriate solvent for its preparation.
将来の方向性
There are a number of future directions for research involving HVA. These include further studies into the mechanism of action of HVA, its neuroprotective effects, and its effects on the release of dopamine and other neurotransmitters. Additionally, further research is needed to explore the potential therapeutic applications of HVA in the treatment of neuropsychiatric disorders. Finally, further research is needed to investigate the potential of HVA as a biomarker for the early detection of neuropsychiatric disorders.
合成法
HVA can be synthesized by various methods, including the reaction of 2-Amino-4-(2-hydroxyphenyl)butanoic acid acid with 2-amino-4-hydroxyphenylbutanoic acid in the presence of anhydrous sodium acetate and a catalytic amount of p-toluenesulfonic acid. Another method is the reaction of this compound acid with 4-hydroxy-2-aminobutanoic acid in the presence of anhydrous sodium acetate, p-toluenesulfonic acid, and a catalytic amount of hydrochloric acid.
科学的研究の応用
HVA has been used in many scientific research applications, including the diagnosis of Parkinson's disease, schizophrenia, depression, and other neuropsychiatric disorders. It has also been used to study the effects of drugs on the catecholamine system and to monitor the levels of catecholamines in the brain. Furthermore, it has been used to study the effects of exercise and stress on the catecholamine system.
特性
IUPAC Name |
2-amino-4-(2-hydroxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMODNFPWYQQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


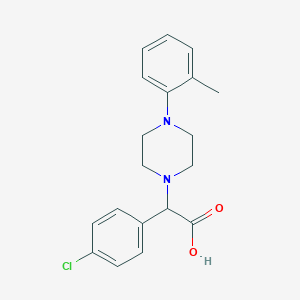
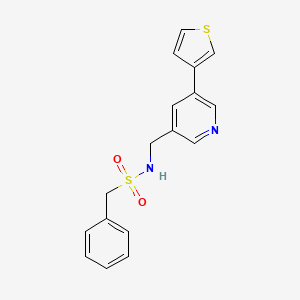

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


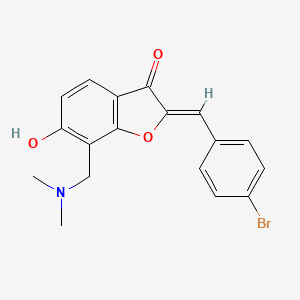
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2940899.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)
